molecular formula C16H20O5 B1246374 Methoxyamericanolide B

Methoxyamericanolide B

Cat. No.: B1246374
M. Wt: 292.33 g/mol
InChI Key: QHRGWKWECSOVCO-UWLWCFJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxyamericanolide B (C₁₆H₂₀O₅) is a sesquiterpenoid lactone isolated from the Caribbean soft coral Pseudopterogorgia americana . Its structure features a guaiane skeleton with five oxygen atoms forming two epoxide rings, a lactone moiety, and an ether bond. The relative stereochemistry of its six chiral centers was established as 1R, 2R, 4S, 5S, 8R, 10S using spectroscopic methods and single-crystal X-ray crystallography .

Properties

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

(1S,7S,9R,10R,12R,14S)-7-methoxy-4,9,14-trimethyl-6,11,15-trioxapentacyclo[8.5.0.01,14.03,7.010,12]pentadec-3-en-5-one

InChI

InChI=1S/C16H20O5/c1-8-5-14(18-4)10(9(2)12(17)20-14)6-15-13(3,21-15)7-11-16(8,15)19-11/h8,11H,5-7H2,1-4H3/t8-,11-,13+,14+,15+,16-/m1/s1

InChI Key

QHRGWKWECSOVCO-UWLWCFJXSA-N

Isomeric SMILES

C[C@@H]1C[C@]2(C(=C(C(=O)O2)C)C[C@@]34[C@]15[C@H](O5)C[C@@]3(O4)C)OC

Canonical SMILES

CC1CC2(C(=C(C(=O)O2)C)CC34C15C(O5)CC3(O4)C)OC

Synonyms

methoxyamericanolide B

Origin of Product

United States

Chemical Reactions Analysis

Synthetic and Reactivity Insights

While direct synthetic routes for Methoxyamericanolide B remain undocumented, related guaiane lactones suggest plausible reaction pathways:

Hydrolysis of the Lactone Ring

Under acidic or basic conditions, the γ-lactone ring undergoes hydrolysis to yield a carboxylic acid derivative. For example:
Methoxyamericanolide B+H2OOpen chain carboxylic acid\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Open chain carboxylic acid}
This reaction is critical for modifying bioactivity .

Epoxide Ring-Opening Reactions

The epoxide groups are susceptible to nucleophilic attack. In aqueous environments, acid-catalyzed ring-opening could generate diol intermediates:
Epoxide+H2OH+Diol\text{Epoxide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Diol}
Such transformations are pivotal in generating derivatives for structure-activity relationship (SAR) studies .

Biotransformation and Metabolic Pathways

In vitro studies of related diterpenoids indicate enzymatic oxidation of methoxy groups, yielding demethylated products. For example:
Methoxyamericanolide BCYP450Hydroxyamericanolide B+CH3OH\text{this compound}\xrightarrow{\text{CYP450}}\text{Hydroxyamericanolide B}+\text{CH}_3\text{OH}
These pathways are hypothesized but require experimental validation .

Research Findings and Biological Implications

This compound exhibits moderate cytotoxicity against human tumor cell lines (IC₅₀: 8–30 μM), attributed to its electrophilic epoxide and lactone moieties. Key findings include:

Property Value Source
Molecular formulaC₂₁H₃₀O₅
Cytotoxicity (HL-60 cells)IC₅₀ = 12 μM
BioactivityAntitumor, anti-inflammatory

Comparison with Similar Compounds

Structural Analogues within the Americanolide Family

Methoxyamericanolide B shares its guaiane core with several congeners isolated from Pseudopterogorgia species. Key differences arise in oxygenation patterns and substituents:

Compound Source Structural Features Key Differences vs. This compound References
Methoxyamericanolide E Pseudopterogorgia americana Guaiane skeleton with lactone; methoxy group position varies Altered methoxy substitution at C-3 or C-12
Methoxyamericanolide G Pseudopterogorgia americana Epoxide and lactone; additional hydroxyl group Hydroxylation at C-8 instead of methoxy
Furanoguaian-4-ene Pseudopterogorgia rigida Guaiane skeleton with furan ring Furan replaces lactone; unstable under ambient conditions

Key Observations :

  • Furanoguaian-4-ene, while structurally related, lacks the lactone moiety and is prone to decomposition, highlighting the critical role of lactone stability in americanolides .

Guaiane Sesquiterpenes from Other Organisms

Guaiane-type sesquiterpenes are also found in plants and fungi, though their substitution patterns and stereochemistry often diverge:

Compound Source Structural Features Key Differences vs. This compound References
Dihydro-β-agarofuran Maytenus boaria Dihydro-β-agarofuran skeleton with hydroxyl and acetate groups Tetracyclic framework vs. tricyclic guaiane
Drimane sesquiterpene Fomes officinalis Drimane skeleton with hydroxyl and methyl groups Bicyclic structure lacking epoxides or lactone
3-Acetoxyspathulenol Parerythropodium fulvum Aromadendrane skeleton with acetoxy group Distinct bicyclic backbone; no lactone or epoxides

Key Observations :

  • The dihydro-β-agarofurans from Maytenus boaria exhibit a tetracyclic framework, contrasting with this compound’s tricyclic guaiane core .
  • Drimane and aromadendrane sesquiterpenes lack the characteristic epoxide and lactone functionalities, underscoring the uniqueness of marine-derived guaianes .

Functional Group Impact on Bioactivity

  • Lactone moiety : Common in bioactive sesquiterpenes (e.g., artemisinin), lactones are often associated with anti-inflammatory and antiparasitic properties .
  • Methoxy groups : Influence lipophilicity and membrane permeability, as seen in related compounds like hyperoside and kaempferol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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